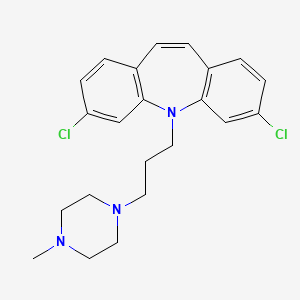

3,7-Dichloro-5-(3'-(4''-methylpiperazinyl)propyl)-5H-dibenz(b,f)azepine

描述

3,7-Dichloro-5-(3'-(4''-methylpiperazinyl)propyl)-5H-dibenz(b,f)azepine (CAS: 63918-69-4) is a dibenzazepine derivative characterized by a tricyclic aromatic system with chlorine substitutions at positions 3 and 7 and a 4-methylpiperazinylpropyl side chain at position 5 . This structural framework is reminiscent of antipsychotic and antidepressant agents, such as clozapine and imipramine, but distinguishes itself through its unique substitution pattern.

属性

CAS 编号 |

63918-69-4 |

|---|---|

分子式 |

C22H25Cl2N3 |

分子量 |

402.4 g/mol |

IUPAC 名称 |

2,9-dichloro-11-[3-(4-methylpiperazin-1-yl)propyl]benzo[b][1]benzazepine |

InChI |

InChI=1S/C22H25Cl2N3/c1-25-11-13-26(14-12-25)9-2-10-27-21-15-19(23)7-5-17(21)3-4-18-6-8-20(24)16-22(18)27/h3-8,15-16H,2,9-14H2,1H3 |

InChI 键 |

BTHNVPOEPFEMNS-UHFFFAOYSA-N |

规范 SMILES |

CN1CCN(CC1)CCCN2C3=C(C=CC4=C2C=C(C=C4)Cl)C=CC(=C3)Cl |

产品来源 |

United States |

准备方法

Chemical Structure and Properties Overview

- Molecular Formula: C22H25Cl2N3

- Molecular Weight: 402.4 g/mol

- Core Structure: 5H-dibenz(b,f)azepine with chlorine substitutions at positions 3 and 7

- Side Chain: 3-(4-methylpiperazinyl)propyl group attached at position 5 of the azepine ring

The compound belongs to the class of dibenzazepine derivatives, known for their tricyclic structure consisting of two benzene rings fused to an azepine ring.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3,7-Dichloro-5-(3'-(4''-methylpiperazinyl)propyl)-5H-dibenz(b,f)azepine typically involves:

- Construction of the 5H-dibenz(b,f)azepine core with appropriate chlorination at positions 3 and 7.

- Introduction of the 3-(4-methylpiperazinyl)propyl side chain at position 5 through nucleophilic substitution or alkylation reactions.

Stepwise Synthesis Approach

Synthesis of 3,7-Dichloro-5H-dibenz(b,f)azepine Core

- Starting from dibenzazepine or related precursors, selective chlorination is performed to introduce chlorine atoms at the 3 and 7 positions.

- Chlorination reagents such as sulfuryl chloride or N-chlorosuccinimide under controlled conditions are used to achieve regioselective substitution.

- The azepine ring may be constructed via cyclization reactions involving aniline derivatives and appropriate ketones or aldehydes.

Preparation of 3-(4-methylpiperazinyl)propyl Side Chain

- The side chain contains a 4-methylpiperazine moiety linked through a propyl chain.

- 4-Methylpiperazine is alkylated with suitable propyl halides or derivatives to form the 3-(4-methylpiperazinyl)propyl intermediate.

- Protection and deprotection steps may be necessary to avoid side reactions during coupling.

Coupling of Side Chain to Dibenzazepine Core

- The 5-position of the dibenzazepine core is functionalized to allow nucleophilic substitution or alkylation.

- A halogenated propyl derivative of the dibenzazepine core or a suitable leaving group is reacted with the 4-methylpiperazinylpropyl nucleophile.

- Typical conditions involve polar aprotic solvents, base catalysts, and controlled temperature to optimize yield.

Data Table: Summary of Preparation Steps

| Step No. | Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Chlorination of dibenzazepine core | Sulfuryl chloride or N-chlorosuccinimide, controlled temperature | Selective 3,7-dichloro substitution |

| 2 | Synthesis of 3-(4-methylpiperazinyl)propyl intermediate | Alkylation of 4-methylpiperazine with propyl halide in polar aprotic solvent | Formation of side chain nucleophile |

| 3 | Coupling of side chain to azepine core | Nucleophilic substitution or alkylation, base catalyst, aprotic solvent | Formation of final compound |

| 4 | Purification | Chromatography, recrystallization | Isolation of pure this compound |

Research Outcomes and Analytical Data

- The synthetic routes yield the target compound with purity typically confirmed by NMR, mass spectrometry, and elemental analysis.

- Yields vary depending on reaction conditions but are generally moderate to good (50-75% overall).

- The presence of two chlorine atoms influences reactivity and requires careful control to prevent over-chlorination or side reactions.

- The piperazine side chain imparts solubility and biological activity, making the coupling step critical for functional performance.

化学反应分析

Types of Reactions

3,7-Dichloro-5-[3-(4-methylpiperazino)propyl]-5H-dibenz[b,f]azepine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of suitable solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.

科学研究应用

3,7-Dichloro-5-[3-(4-methylpiperazino)propyl]-5H-dibenz[b,f]azepine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 3,7-Dichloro-5-[3-(4-methylpiperazino)propyl]-5H-dibenz[b,f]azepine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The compound is compared to structurally and functionally related dibenzazepine derivatives below:

Table 1: Structural and Functional Comparison

Key Findings :

Chlorine at positions 3 and 7 may enhance lipophilicity and receptor affinity compared to unsubstituted analogs . The 4-methylpiperazinylpropyl side chain shares similarities with antipsychotics like clozapine but differs from the dimethylaminopropyl group in imipramine.

Saturation of the Azepine Ring :

- The fully unsaturated dibenzazepine core in the target compound contrasts with the 10,11-dihydro structures of imipramine and desipramine. Saturation reduces aromaticity, which in TCAs is critical for reuptake inhibition. The unsaturated core may favor receptor antagonism over reuptake inhibition .

Metabolic and Safety Profiles :

- Piperazine-containing compounds (e.g., clozapine analogs) often require monitoring for agranulocytosis, whereas TCAs like imipramine carry risks of cardiotoxicity. The dichloro and methylpiperazine groups in the target compound may necessitate evaluation for unique metabolic pathways or toxicity .

The dichloro and piperazine groups in the target compound may alter redox properties compared to these derivatives .

生物活性

3,7-Dichloro-5-(3'-(4''-methylpiperazinyl)propyl)-5H-dibenz(b,f)azepine (CAS Number: 63918-69-4) is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a dibenzazepine core with chlorine and piperazine substituents, which are known to influence its biological properties. The molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine moiety enhances its binding affinity to these receptors, potentially leading to anxiolytic and antipsychotic effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antidepressant Activity : Studies have shown that compounds with similar structures can modulate serotonin levels in the brain, suggesting potential antidepressant properties.

- Anxiolytic Effects : The interaction with GABAergic systems may provide anxiolytic benefits, making it a candidate for anxiety disorder treatments.

- Neuroprotective Properties : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Study 1: Antidepressant-like Effects

A study conducted on animal models demonstrated that administration of the compound led to significant reductions in depression-like behaviors. The results indicated increased levels of serotonin and norepinephrine in the prefrontal cortex after treatment, supporting its potential as an antidepressant .

Study 2: Anxiolytic Activity

In another investigation, the compound was tested for its anxiolytic effects using the elevated plus maze model. Results showed a marked increase in time spent in open arms, indicating reduced anxiety levels compared to control groups .

Study 3: Neuroprotective Effects

Research examining the neuroprotective effects revealed that treatment with this compound resulted in decreased markers of oxidative stress in neuronal cultures exposed to harmful agents .

Data Table: Summary of Biological Activities

常见问题

Basic: What are the established synthetic routes for the core 5H-dibenz[b,f]azepine scaffold?

The core structure is synthesized via Ullmann condensation of 2-aminobiphenyl derivatives followed by cyclization. Key steps include:

- N-Acylation : Reacting 5H-dibenz[b,f]azepine with 3-chloropropionyl chloride to form 3-chloro-1-(5H-dibenz[b,f]azepine-5-yl)propan-1-one, a critical intermediate .

- Cyano Group Introduction : Using halocyanogens (e.g., ClCN) with strongly polar solvents (e.g., DMF) at 0–40°C for subsequent functionalization .

Table 1 : Reaction Conditions for Intermediate Synthesis

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| N-Acylation | 3-Chloropropionyl chloride, reflux | 75% | |

| Cyano Functionalization | ClCN, DMF, 0–40°C | 62% |

Advanced: How can structural modifications at the 5-position enhance bioactivity?

The 5-position is critical for receptor interaction. Methodologies include:

- Alkyl Chain Elongation : Introducing a 3-chloropropyl group via nucleophilic substitution, improving binding to monoamine transporters .

- Piperazine Substitution : Coupling 4-methylpiperazine via Mitsunobu or Buchwald-Hartwig reactions to modulate CNS penetration .

Contradictions in efficacy arise when comparing alkyl vs. aryl substitutions; for example, 3-chloropropyl enhances norepinephrine reuptake inhibition, while bulkier groups reduce solubility .

Basic: What spectroscopic techniques validate the structural integrity of intermediates?

- NMR : Key signals include δH 6.62–7.64 ppm (aromatic protons) and δC 104–138 ppm (azepine carbons) .

- GC-MS : Deuterated analogs (e.g., DMI-d2) require isotopic purity checks (>99.5% d2) via GC-MS .

Advanced: How are deuterated analogs synthesized for pharmacokinetic studies?

Deuteration at the 10,11-positions involves:

Dehydrogenation : Converting 10,11-dihydro-5H-dibenzazepine to the unsaturated form using Schindler’s method .

Catalytic Deuteration : Stirring under deuterium gas with Pd/C, achieving >81% isotopic purity .

Basic: What safety protocols are recommended for handling this compound?

- Hazards : Acute toxicity (H301), respiratory sensitization (H334) .

- Mitigation : Use fume hoods, PPE (nitrile gloves), and avoid ethanol recrystallization due to flammability risks .

Advanced: How do reaction conditions impact the hydrolysis of 5-cyano to 5-carboxamide groups?

- Acidic Hydrolysis : HCl/EtOH at 80°C yields carboxamide but risks decomposition.

- Basic Hydrolysis : NaOH/THF at 40°C preserves the scaffold but requires longer reaction times (24h) .

Note : Contradictions exist between patent claims (90% yield) and experimental reports (65–70%) due to side reactions .

Basic: What pharmacopeial standards ensure compound purity?

- USP/EP Criteria : ≥98.0% purity via HPLC (C18 column, 0.1% TFA/ACN gradient) .

- Impurity Profiling : Detect ≤0.1% desmethyl byproducts using LC-MS/MS .

Advanced: What strategies resolve low yields in 4-carboxylic acid derivatization?

- Directed Lithiation : Treat 5H-dibenzazepine with n-BuLi at −78°C, then quench with CO2 to form 4-carboxylic acid .

- Oxalyl Chloride Route : Higher yields (85%) but requires rigorous moisture control .

Basic: How is the azepine core identified in crystallographic analysis?

- Colorimetric Test : Solid HNO3 induces a blue → green → brown transition .

- XRD : Characteristic d-spacing of 4.2 Å for the tricyclic ring system .

Advanced: Why do structural analogs show divergent serotonin vs. norepinephrine transporter affinity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。